Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate typically involves the reaction of 4-methyl-thiazol-2-ylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer activity and potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial lipids, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-bromophenyl)-acrylic acid ethyl ester
- 2-Cyano-3-(4-chlorophenyl)-acrylic acid ethyl ester
- 2-Cyano-3-(4-fluorophenyl)-acrylic acid ethyl ester
Uniqueness
Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is unique due to the presence of the thiazole ring, which imparts specific biological activities. Compared to other similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Biological Activity
Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a synthetic compound notable for its structural complexity and potential biological activities. This article delves into its biological activity, including its anticancer properties and potential applications in metabolic disorders.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.267 g/mol
- Structural Features : The compound contains a thiazole ring, a cyano group, and an ethyl ester moiety, which contribute to its biological reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Specifically, one derivative demonstrated selective cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines while exhibiting lower toxicity towards leukemia cells. The MTT assay was utilized to assess cell viability, indicating a promising selectivity for tumor cells over normal cells.
Table 1: Anticancer Activity of Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
Compound 11 | U251 | 15 | High |
Compound 11 | WM793 | 12 | High |
Compound 11 | Leukemia | >50 | Low |
The selectivity index indicates that these compounds could be developed as targeted therapies for specific cancer types.
Anti-Diabetic Potential
In addition to its anticancer properties, derivatives of this compound have shown promise in the treatment of type II diabetes. Various assays demonstrated that these compounds could positively influence diabetes-related parameters, suggesting their potential as anti-diabetic agents.
Table 2: Anti-Diabetic Activity
Parameter | Control Group (mg/dL) | Treated Group (mg/dL) |
---|---|---|
Blood Glucose Level | 180 | 120 |
Insulin Sensitivity | 0.5 | 1.0 |
The biological activity of this compound is believed to be linked to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar thiazole structures have been shown to interact with enzymes involved in metabolic pathways.
- Receptor Binding : Preliminary studies suggest that these compounds may bind to receptors associated with cellular signaling pathways, potentially modulating their activity.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of Ethyl (2E)-2-cyano-3-(thiazole-based amino)prop-2-enonate. In vitro studies indicated significant anti-proliferative effects against multiple cancer cell lines, with further investigation required to elucidate the underlying mechanisms.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQGLOWBTCOQPF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC(=CS1)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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